1-[5-(2-tert-butylphenoxy)pentyl]piperidine
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Overview
Description
1-[5-(2-tert-butylphenoxy)pentyl]piperidine is a synthetic organic compound that features a piperidine ring attached to a pentyl chain, which is further connected to a tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-tert-butylphenoxy)pentyl]piperidine typically involves the following steps:
Formation of the tert-butylphenoxy group: This can be achieved through the reaction of tert-butylphenol with an appropriate halogenated compound under basic conditions.
Attachment of the pentyl chain: The tert-butylphenoxy group is then reacted with a pentyl halide to form the intermediate compound.
Formation of the piperidine ring: The final step involves the reaction of the intermediate with piperidine under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(2-tert-butylphenoxy)pentyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the piperidine ring or the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenated reagents and bases are often used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[5-(2-tert-butylphenoxy)pentyl]piperidine has several scientific research applications, including:
Medicinal Chemistry: It is investigated as a potential dual-target ligand for the treatment of neurological disorders such as Parkinson’s disease.
Pharmacology: Studies focus on its effects on dopamine regulation and its potential neuroprotective properties.
Chemical Biology: The compound is used to study the interactions between small molecules and biological targets, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of 1-[5-(2-tert-butylphenoxy)pentyl]piperidine involves its interaction with specific molecular targets:
Histamine H3 Receptor Antagonism: The compound binds to histamine H3 receptors, blocking their activity and potentially modulating neurotransmitter release.
Monoamine Oxidase B Inhibition: It inhibits the activity of monoamine oxidase B, an enzyme involved in the breakdown of dopamine, thereby increasing dopamine levels in the brain.
Comparison with Similar Compounds
1-[3-(4-tert-butylphenoxy)propyl]piperidine: This compound has a shorter alkyl chain but shares similar pharmacological properties.
4-tert-butylphenoxyalkoxyamines: These compounds also feature the tert-butylphenoxy group and are investigated for their dual-target activity.
Uniqueness: 1-[5-(2-tert-butylphenoxy)pentyl]piperidine is unique due to its specific structural configuration, which provides a balance of activity against both histamine H3 receptors and monoamine oxidase B. This dual-target approach is promising for the development of treatments for complex neurological disorders.
Properties
IUPAC Name |
1-[5-(2-tert-butylphenoxy)pentyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-20(2,3)18-12-6-7-13-19(18)22-17-11-5-10-16-21-14-8-4-9-15-21/h6-7,12-13H,4-5,8-11,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBKLIWTQJUIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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